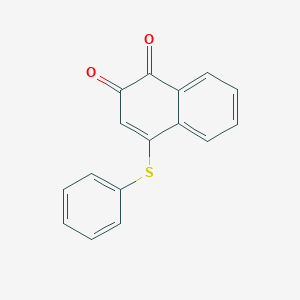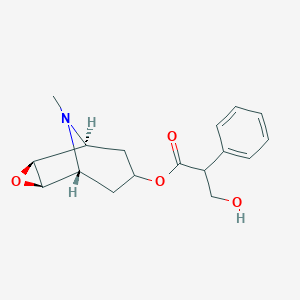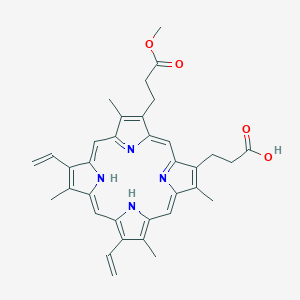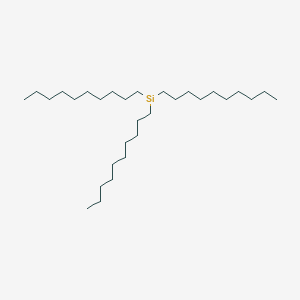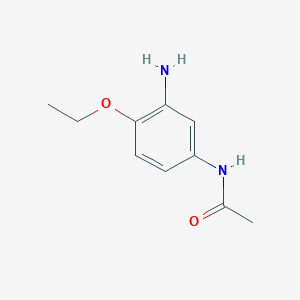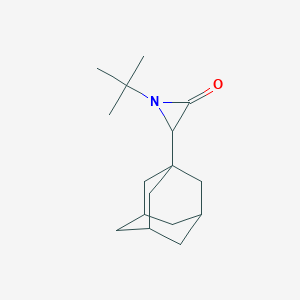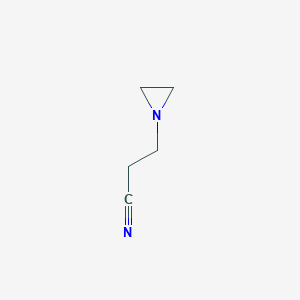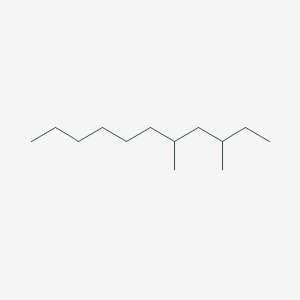
3,5-Dimethylundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethylundecane is an organic compound with the chemical formula C13H28. It is a branched-chain hydrocarbon that belongs to the family of alkanes. This compound is commonly used in scientific research for its unique properties and applications.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethylundecane is not well understood. However, it is believed that this compound interacts with cell membranes and alters their properties. This, in turn, affects the function of membrane-bound proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-Dimethylundecane are not well documented. However, studies have shown that this compound has low toxicity and is not harmful to human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,5-Dimethylundecane in lab experiments is its stability. This compound is relatively stable under normal laboratory conditions and can be stored for long periods of time. Additionally, 3,5-Dimethylundecane is readily available and can be purchased from chemical suppliers.
One limitation of using 3,5-Dimethylundecane in lab experiments is its low solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, this compound has a high boiling point, which can make it difficult to remove from reaction mixtures.
Direcciones Futuras
There are several future directions for research involving 3,5-Dimethylundecane. One area of interest is the development of new catalysts for organic reactions using this compound as a reference standard. Additionally, further studies are needed to better understand the mechanism of action of 3,5-Dimethylundecane and its effects on cell membranes. Finally, research is needed to explore the potential applications of this compound in the development of new materials and technologies.
Conclusion
In conclusion, 3,5-Dimethylundecane is an important compound in scientific research. It is commonly used as a reference standard in gas chromatography analysis and in the development of new catalysts for organic reactions. Although the mechanism of action and physiological effects of this compound are not well understood, it has low toxicity and is not harmful to human health. Further research is needed to explore the potential applications of 3,5-Dimethylundecane in various fields.
Métodos De Síntesis
The synthesis of 3,5-Dimethylundecane can be achieved through various methods. One of the most common methods is the catalytic hydrogenation of 3,5-dimethyl-1-undecene. This reaction is carried out in the presence of a catalyst such as palladium or platinum. Another method involves the reaction of 3,5-dimethyl-1-undecene with a reducing agent such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
3,5-Dimethylundecane has numerous scientific research applications. It is commonly used as a reference compound for gas chromatography analysis. This compound is also used in the development of new catalysts for organic reactions. Additionally, 3,5-Dimethylundecane is used as a standard in the analysis of diesel fuel and lubricating oils.
Propiedades
Número CAS |
17312-81-1 |
|---|---|
Fórmula molecular |
C13H28 |
Peso molecular |
184.36 g/mol |
Nombre IUPAC |
3,5-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-7-8-9-10-13(4)11-12(3)6-2/h12-13H,5-11H2,1-4H3 |
Clave InChI |
YSUJWFQMTUVXNQ-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)CC(C)CC |
SMILES canónico |
CCCCCCC(C)CC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



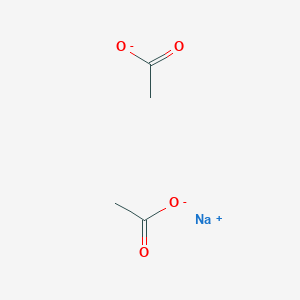
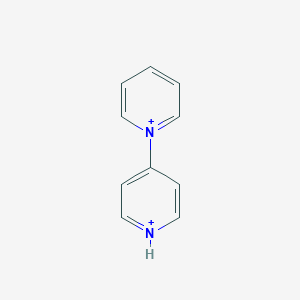
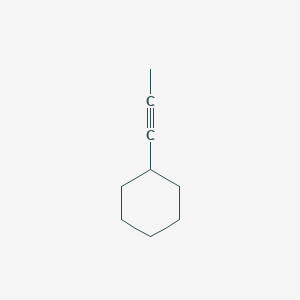
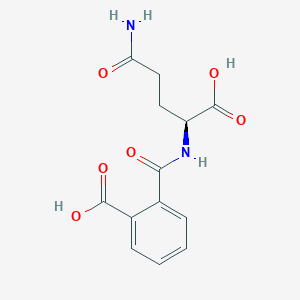
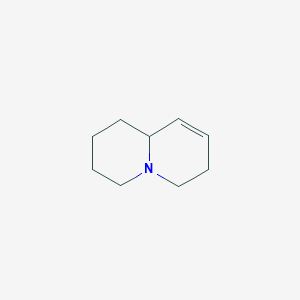
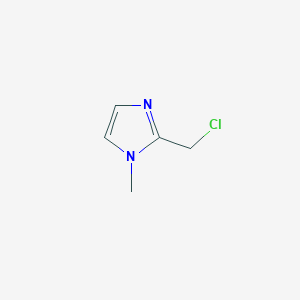
![2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chlorophenyl)-3-oxobutyramide]](/img/structure/B92483.png)
